molecular formula C8H4ClNO B1600885 3-Chlorobenzoyl cyanide CAS No. 26152-02-3

3-Chlorobenzoyl cyanide

Cat. No. B1600885
Key on ui cas rn: 26152-02-3
M. Wt: 165.57 g/mol
InChI Key: LGRKVHGBNVCVHV-UHFFFAOYSA-N
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Patent
US07250278B2

Procedure details

43.8 g (0.1 mol) 3-chlorobenzoyl chloride, 29.1 g (0.13 mol) copper (I) cyanide, and 20 mL acetonitrile in 37 mL toluene was refluxed for 3 hours, and then cooled to room temperature. Insoluble material was filtered and the residue was washed with toluene. The solvent in the resulting filtrate was evaporated under reduced pressure, and the residue was distilled to yield 28 g 3-chlorophenyloxoacetonitrile (yield=68%).
Quantity
43.8 g
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
29.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](Cl)=[O:6].[Cu][C:12]#[N:13].C(#N)C>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]([C:5](=[O:6])[C:12]#[N:13])[CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
43.8 g
Type
reactant
Smiles
ClC=1C=C(C(=O)Cl)C=CC1
Name
copper (I) cyanide
Quantity
29.1 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
37 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Insoluble material was filtered
WASH
Type
WASH
Details
the residue was washed with toluene
CUSTOM
Type
CUSTOM
Details
The solvent in the resulting filtrate was evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C(C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 169.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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